molecular formula C24H20ClN3O2S B2569053 3-(2-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422273-37-8

3-(2-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2569053
CAS No.: 422273-37-8
M. Wt: 449.95
InChI Key: HWUILDOQRMKKJH-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic small molecule belonging to the quinazolinone-7-carboxamide class, designed for research into soluble epoxide hydrolase (sEH) inhibition . sEH is a key regulatory enzyme in the arachidonic acid metabolism pathway; it degrades anti-inflammatory and vasoprotective epoxyeicosatrienoic acids (EETs) into less active diols . Inhibiting sEH to maintain beneficial EET levels is a promising therapeutic strategy for investigating pathways related to inflammation, hypertension, metabolic disorders, and neuropathic pain . The quinazolinone-7-carboxamide scaffold, flanked by specific amide and hydrophobic substituents, has been identified as a novel chemotype for potent sEH inhibition, with research compounds demonstrating IC50 values in the sub-micromolar range . The structural features of this compound—including the 2-thioxo-4-oxo-quinazoline core, the 2-chlorobenzyl group, and the N-phenethyl carboxamide side chain—are critical for its interaction with the enzyme's active site and its overall research utility . This product is intended for research and further analytical characterization in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

CAS No.

422273-37-8

Molecular Formula

C24H20ClN3O2S

Molecular Weight

449.95

IUPAC Name

3-[(2-chlorophenyl)methyl]-4-oxo-N-(2-phenylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C24H20ClN3O2S/c25-20-9-5-4-8-18(20)15-28-23(30)19-11-10-17(14-21(19)27-24(28)31)22(29)26-13-12-16-6-2-1-3-7-16/h1-11,14H,12-13,15H2,(H,26,29)(H,27,31)

InChI Key

HWUILDOQRMKKJH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl

solubility

not available

Origin of Product

United States

Mechanism of Action

Biological Activity

3-(2-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound belonging to the class of tetrahydroquinazoline derivatives. Its unique structure, which includes a quinazoline core and a thioxo group, suggests potential for diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H20ClN3O2SC_{24}H_{20}ClN_3O_2S. The presence of the carboxamide group enhances its solubility and reactivity in biological systems. The structural features contribute to its interactions with various biological targets.

Property Value
Molecular FormulaC24H20ClN3O2S
Molecular Weight445.94 g/mol
SolubilitySoluble in organic solvents

The biological activity of 3-(2-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may inhibit certain enzymes or receptors involved in disease pathways.

  • Enzyme Inhibition : Preliminary studies suggest that this compound exhibits inhibitory effects on various enzymes linked to cancer progression.
  • Receptor Modulation : Interaction studies have shown binding affinities with receptors involved in cellular signaling pathways, indicating potential roles in modulating physiological responses.

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. A study demonstrated that it inhibits the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Properties

In addition to anticancer activity, 3-(2-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has shown antimicrobial properties against a range of pathogens. In vitro tests revealed significant inhibition of bacterial growth.

Case Studies

  • Study on Cancer Cell Lines : A recent investigation assessed the effects of this compound on various cancer cell lines (e.g., MCF-7 and HeLa). Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM.
    Cell Line IC50 (µM)
    MCF-715
    HeLa25
  • Antimicrobial Testing : Another study evaluated its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Key Positions

The target compound is compared to three analogs based on substituent modifications (Table 1):

Table 1: Structural Comparison of Quinazoline Derivatives

Compound Name / ID Position 3 Substituent Position 2 Group Position 7 Substituent
Target Compound 2-Chlorobenzyl Thioxo (S=O) N-Phenethyl carboxamide
Methyl 2-((2-chlorobenzyl)thio)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate (Compound 8) Phenyl (2-Chlorobenzyl)thio (S-CH₂-C₆H₄-Cl) Methyl ester (COOCH₃)
3-(4-Chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide 4-Chlorobenzyl Thioxo (S=O) N-Phenethyl carboxamide
Patent Compound (Example from ) 2-Chlorobenzyl Thioxo (S=O) Complex hex-5-ynamide derivative
Key Observations:

In contrast, the 4-chlorobenzyl analog may exhibit improved electronic effects (para-substitution) with reduced steric constraints. Compound 8 replaces the benzyl group with a phenyl ring, eliminating the chlorine atom and altering hydrophobicity.

This difference could influence metabolic stability or target affinity.

The patent compound features a highly complex substituent, suggesting tailored pharmacokinetic or target-specific properties.

Hypothetical Pharmacological Implications

While biological data are absent in the evidence, structural trends suggest:

  • 2-Chlorobenzyl vs. 4-Chlorobenzyl : The ortho-chloro substituent may reduce solubility but improve target binding through steric effects, whereas the para-substituted analog might exhibit better solubility and electronic interactions.
  • Thioxo vs. Thioether : The thioxo group’s hydrogen-bonding capacity could enhance enzyme inhibition (e.g., soluble epoxide hydrolase) compared to thioether derivatives .
  • Carboxamide vs. Ester : The carboxamide moiety may confer metabolic stability over ester groups, which are prone to hydrolysis .

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